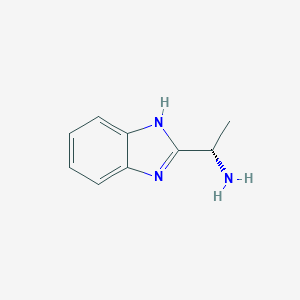
2-Acetyloxepan-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Acetyloxepan-3-one is a cyclic organic compound with a molecular formula of C8H12O2. It is also known as 3-Oxepanone, 2-acetyl- or 2-Acetyl-3-oxepanone. This compound is widely used in scientific research due to its unique properties and potential applications.
Mechanism of Action
The mechanism of action of 2-Acetyloxepan-3-one is not fully understood. However, it is believed that the compound inhibits the growth of bacteria and fungi by disrupting their cell membrane. This is achieved by the interaction between the acetyl group of 2-Acetyloxepan-3-one and the lipid bilayer of the cell membrane.
Biochemical and Physiological Effects:
2-Acetyloxepan-3-one has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as fungi. Moreover, it has been found to have low toxicity towards human cells, making it a promising candidate for the development of new drugs.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-Acetyloxepan-3-one in lab experiments is its high yield and purity. Moreover, the compound is relatively easy to synthesize and can be obtained from commercially available starting materials. However, one of the limitations of using 2-Acetyloxepan-3-one is its low solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for the research on 2-Acetyloxepan-3-one. One of the possible directions is to investigate its potential as a drug candidate for the treatment of bacterial and fungal infections. Another direction is to explore its potential as a chiral auxiliary in asymmetric synthesis. Moreover, the synthesis of new derivatives of 2-Acetyloxepan-3-one with improved properties and activities can also be a promising direction for future research.
Conclusion:
In conclusion, 2-Acetyloxepan-3-one is a cyclic organic compound with a wide range of potential applications in scientific research. It can be synthesized through various methods and has been found to exhibit antibacterial and antifungal activities. Moreover, it has low toxicity towards human cells, making it a promising candidate for the development of new drugs. Further research on the compound can lead to the development of new drugs and the synthesis of new derivatives with improved properties and activities.
Synthesis Methods
2-Acetyloxepan-3-one can be synthesized through various methods. One of the most common methods is the reaction of 3-hydroxyhexan-2-one with acetic anhydride in the presence of a catalyst. Another method involves the reaction of 3-chlorohexan-2-one with sodium acetate in acetic acid. The yield of 2-Acetyloxepan-3-one can be improved by optimizing the reaction conditions, such as the reaction temperature and the amount of catalyst used.
Scientific Research Applications
2-Acetyloxepan-3-one has a wide range of potential applications in scientific research. It can be used as a building block for the synthesis of various organic compounds, such as lactones and esters. It can also be used as a chiral auxiliary in asymmetric synthesis. Moreover, 2-Acetyloxepan-3-one has been found to exhibit antibacterial and antifungal activities, making it a promising candidate for the development of new drugs.
properties
CAS RN |
128372-38-3 |
|---|---|
Product Name |
2-Acetyloxepan-3-one |
Molecular Formula |
C8H12O3 |
Molecular Weight |
156.18 g/mol |
IUPAC Name |
2-acetyloxepan-3-one |
InChI |
InChI=1S/C8H12O3/c1-6(9)8-7(10)4-2-3-5-11-8/h8H,2-5H2,1H3 |
InChI Key |
MNLLWAQVTJZADK-UHFFFAOYSA-N |
SMILES |
CC(=O)C1C(=O)CCCCO1 |
Canonical SMILES |
CC(=O)C1C(=O)CCCCO1 |
synonyms |
3-Oxepanone, 2-acetyl- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 3-(4-aminophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B166789.png)
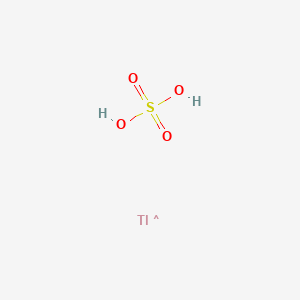
![(S)-1,3,3-Triphenylhexahydropyrrolo[1,2-c][1,3,2]oxazaborole](/img/structure/B166798.png)
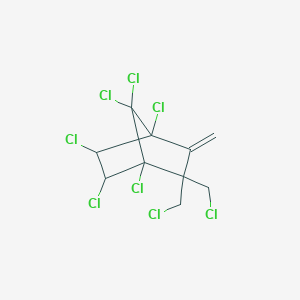

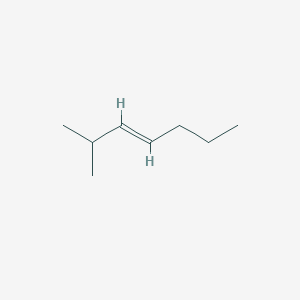
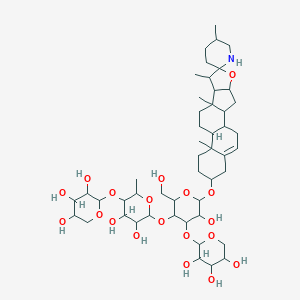
![2,11,20,29,37,39-Hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene-6,15,24,33-tetramine;oxovanadium(2+)](/img/structure/B166809.png)
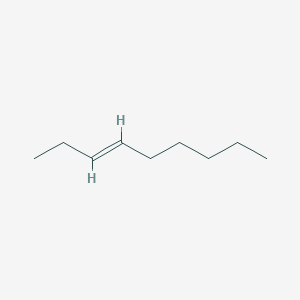

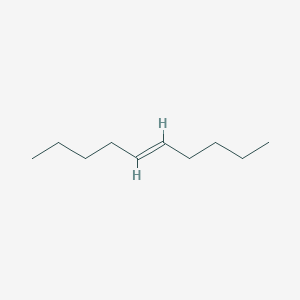
![8-Nitro-[1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B166819.png)

